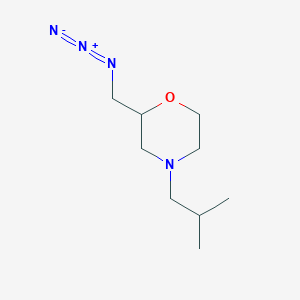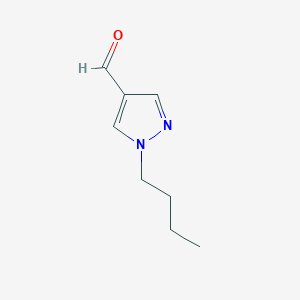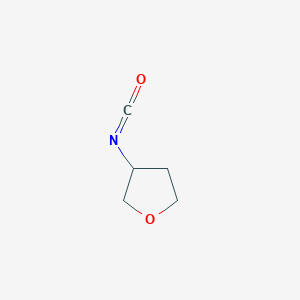![molecular formula C9H14N2S B1526633 5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine CAS No. 1461705-05-4](/img/structure/B1526633.png)
5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
Overview
Description
5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .
Synthesis Analysis
The synthesis of similar compounds involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to give N-(pyridin-2-yl)furan-2-carboxamide. This is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide, which is oxidized with potassium ferricyanide in an alkaline medium to form the final product .Chemical Reactions Analysis
The product of the synthesis process is subjected to electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the title compound with methyl iodide leads to the formation of a quaternization product at the pyridine nitrogen atom .Scientific Research Applications
Spectroscopic Analysis and Quantum Chemical Studies
A study by Venil et al. (2021) used FT-IR and FT-Raman spectroscopy to analyze a similar compound, focusing on vibrational wavenumbers, vibrational bands, and optimized geometrical parameters using DFT methods. This analysis provides insights into the stability of the molecule, charge delocalization, and chemical reactivity, which are crucial for understanding the fundamental properties of 5-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine (Venil et al., 2021).
Antimicrobial Activities
Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, closely related to 5-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine, and evaluated their antimicrobial activities. The study revealed that these compounds exhibited good or moderate antimicrobial activity, suggesting potential applications in combating microbial infections (Bayrak et al., 2009).
Complexation with Metal Ions
Matczak-Jon et al. (2010) investigated the complexation of Zn(II), Mg(II), and Ca(II) by pyridin-2-yl aminomethane-1,1-diphosphonic acids and related 1,3-thiazolyl derivatives. This research is relevant for understanding how 5-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine might interact with metal ions, which is significant for its potential applications in medicinal chemistry and material science (Matczak-Jon et al., 2010).
Molecular Docking Studies
Shanmugapriya et al. (2022) conducted molecular docking studies on a related compound to understand its interaction with Pim-1 kinase cancer protein. Such studies are vital for drug discovery, as they provide insights into how thiazole derivatives might bind to specific proteins, paving the way for the development of new therapeutics (Shanmugapriya et al., 2022).
Potential in Organic Synthesis and Medicinal Chemistry
Couty and Evano (2008) discussed the chemical and physical properties of bicyclic systems with bridgehead nitrogen atoms, including thiazolo[4,5-c]pyridine derivatives. These compounds have applications in organic synthesis and medicinal chemistry due to their unique structure and reactivity (Couty & Evano, 2008).
properties
IUPAC Name |
5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7(2)11-4-3-8-9(5-11)12-6-10-8/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIFSWHBNPCOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(morpholin-4-yl)propan-2-yl]pyrimidin-4-amine](/img/structure/B1526552.png)
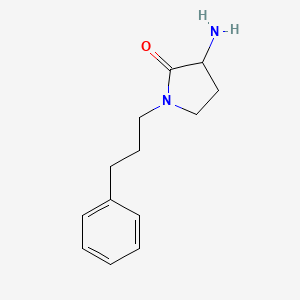
![Tert-butyl 3-(methylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1526554.png)
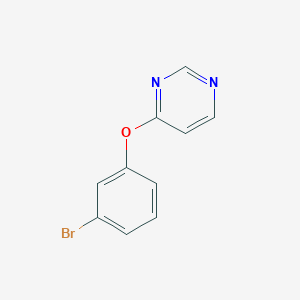
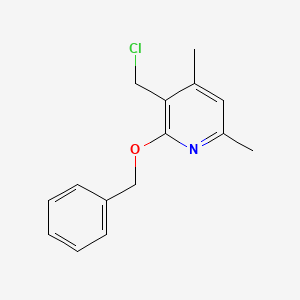
![5-[2-(furan-2-yl)ethyl]-4H-1,2,4-triazol-3-amine](/img/structure/B1526561.png)

